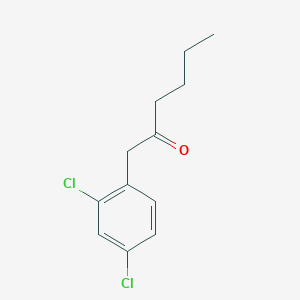
1-(2,4-Dichlorophenyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)hexan-2-one is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a hexan-2-one backbone substituted with a 2,4-dichlorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)hexan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)hexan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with membrane components. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)hexan-2-one can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound has a similar aromatic substitution pattern but differs in the functional groups attached to the hexane chain.
2,4-Dichlorophenylacetic acid: This compound shares the 2,4-dichlorophenyl group but has a different overall structure and chemical properties.
Properties
Molecular Formula |
C12H14Cl2O |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-11(15)7-9-5-6-10(13)8-12(9)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KKMBQHATQLKTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


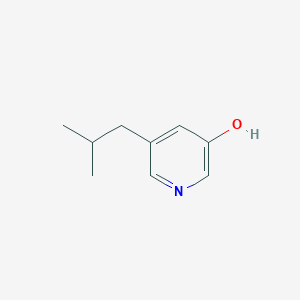
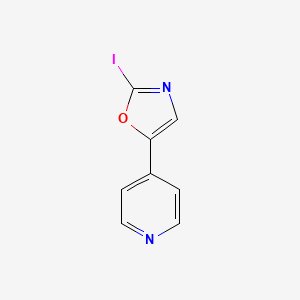


![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)

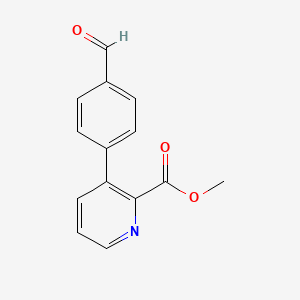
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
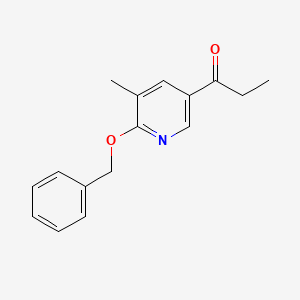

![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
